Enhanced Lipophilicity (LogP) Compared to Unsubstituted 2,2'-Dipyridylamine
The 6-methyl substitution significantly increases the compound's lipophilicity relative to the unsubstituted 2,2'-dipyridylamine. The target compound exhibits a computed LogP (XLogP3-AA) of 2.8 [1], compared to a reported log P of 2.2 for 2,2'-dipyridylamine . This represents a quantifiable increase in hydrophobicity, which can be a critical factor in the design of metal-based drugs or catalysts intended for non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.8 (XLogP3-AA) |
| Comparator Or Baseline | 2.2 (2,2'-dipyridylamine, CAS 1202-34-2) |
| Quantified Difference | Increase of +0.6 LogP units |
| Conditions | Computed value (XLogP3-AA) vs. experimental/compiled log P value |
Why This Matters
A higher LogP indicates greater lipophilicity, directly impacting a compound's solubility, membrane permeability, and partition coefficient, which are critical selection criteria for applications in biological systems or in non-aqueous catalytic processes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3021005, 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine. Accessed Apr. 15, 2026. View Source
